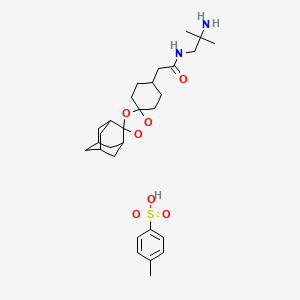
Arterolane p-Toluenesulfonic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arterolane p-Toluenesulfonic Acid is a compound that combines the antimalarial drug arterolane with p-toluenesulfonic acid. Arterolane is known for its potent antimalarial activity, while p-toluenesulfonic acid is often used to enhance the solubility and stability of pharmaceutical compounds. This combination is particularly significant in the treatment of malaria, a disease caused by Plasmodium parasites.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Arterolane p-Toluenesulfonic Acid involves the reaction of arterolane with p-toluenesulfonic acid. The process typically includes the following steps:
Preparation of Arterolane: Arterolane is synthesized through a series of chemical reactions starting from cyclohexanone, which undergoes multiple steps including cyclization and oxidation.
Reaction with p-Toluenesulfonic Acid: The synthesized arterolane is then reacted with p-toluenesulfonic acid under controlled conditions to form the final compound. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is stirred at room temperature until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Arterolane: Large-scale synthesis of arterolane using industrial reactors.
Combination with p-Toluenesulfonic Acid: The bulk arterolane is then combined with p-toluenesulfonic acid in large mixing tanks, ensuring thorough mixing and reaction completion.
Purification and Crystallization: The final product is purified through crystallization and filtration to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Arterolane p-Toluenesulfonic Acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring of arterolane.
Reduction: Reduction reactions can occur, especially in the presence of reducing agents like sodium borohydride.
Substitution: Substitution reactions are common, where the sulfonic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of arterolane.
Reduction: Reduced forms of arterolane with altered functional groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Arterolane p-Toluenesulfonic Acid has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying reaction mechanisms and kinetics.
Biology: Employed in research on malaria treatment and drug resistance.
Medicine: Investigated for its efficacy in treating malaria and potential use in combination therapies.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of Arterolane p-Toluenesulfonic Acid involves the generation of reactive oxygen species (ROS) within the malaria parasite. Arterolane targets the heme detoxification pathway in Plasmodium parasites, leading to the accumulation of toxic heme and ROS, which ultimately kill the parasite. The p-toluenesulfonic acid component enhances the solubility and stability of arterolane, ensuring effective delivery and action within the body.
Comparison with Similar Compounds
Similar Compounds
Artemisinin: Another potent antimalarial drug with a similar mechanism of action.
Chloroquine: An older antimalarial drug with a different mechanism but used for comparison in efficacy studies.
Piperaquine: Often used in combination with other antimalarials for enhanced efficacy.
Uniqueness
Arterolane p-Toluenesulfonic Acid is unique due to its combination of arterolane’s potent antimalarial activity with the solubility-enhancing properties of p-toluenesulfonic acid. This combination improves the drug’s bioavailability and stability, making it a valuable addition to malaria treatment options.
Properties
Molecular Formula |
C29H44N2O7S |
|---|---|
Molecular Weight |
564.7 g/mol |
InChI |
InChI=1S/C22H36N2O4.C7H8O3S/c1-20(2,23)13-24-19(25)12-14-3-5-21(6-4-14)26-22(28-27-21)17-8-15-7-16(10-17)11-18(22)9-15;1-6-2-4-7(5-3-6)11(8,9)10/h14-18H,3-13,23H2,1-2H3,(H,24,25);2-5H,1H3,(H,8,9,10) |
InChI Key |
ZNEZSLAXOUSCDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(CNC(=O)CC1CCC2(CC1)OC3(C4CC5CC(C4)CC3C5)OO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


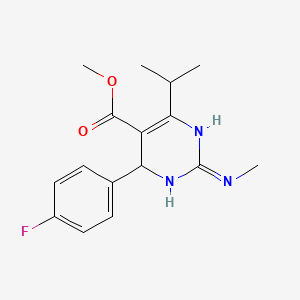
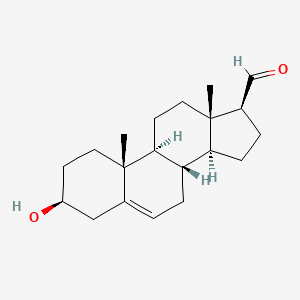
![(1S,3aS,3bS,5aS,9aR,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B13413001.png)
![(2R,3S,4S,5R)-2-(hydroxymethyl)-6-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]oxane-3,4,5-triol](/img/structure/B13413005.png)
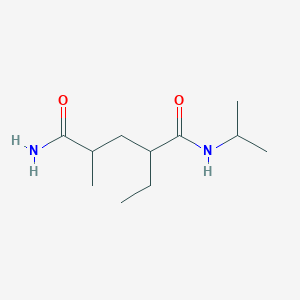
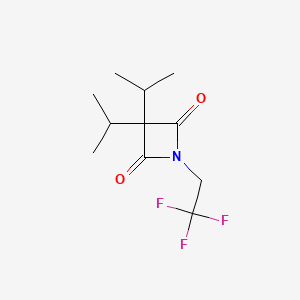
![benzenesulfonate;5-[3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B13413014.png)
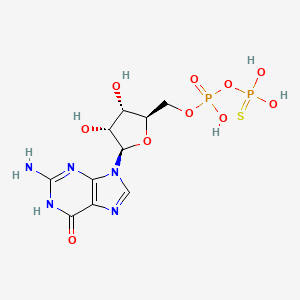
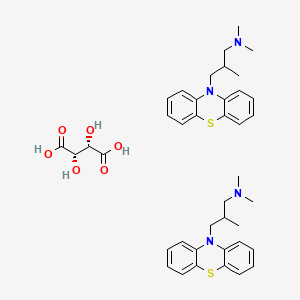
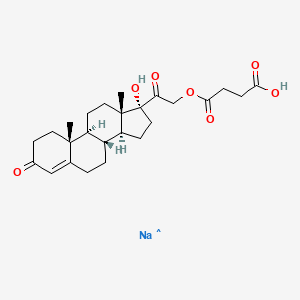
![6-(2-Chlorophenyl)-2-[(dimethylamino)methylene]-2,4-dihydro-8-nitro-1H-imidazo[1,2-a][1,4]benzodiazepin-1-one](/img/structure/B13413048.png)
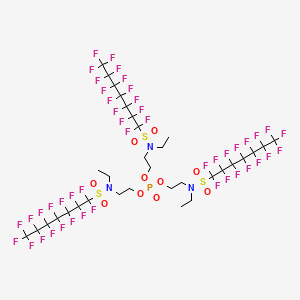
![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl methyl hydrogen phosphate](/img/structure/B13413057.png)
![2-[1-[[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-(2-prop-1-en-2-ylphenyl)propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B13413059.png)
